
4-Chloro-2,6-dinitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dinitrotoluene is an organic compound . It is a derivative of dinitrotoluene, which is a pale yellow crystalline solid and is well known as a precursor to trinitrotoluene (TNT) .
Synthesis Analysis
The synthesis of 4-Chloro-2,6-dinitrotoluene involves the reaction of the ammonium salts of the 2,6-dialkylanilines with a chlorination agent at -15° to 100° C . This process is carried out in the presence of an inert organic solvent and/or diluent and, if necessary, the presence of Friedel-Crafts catalysts .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dinitrotoluene was recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis
The nitration of o-nitrotoluene can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction of toluene mononitration .Physical And Chemical Properties Analysis
4-Chloro-2,6-dinitrotoluene is thermally stable up to 115 °C . It has a monoclinic structure with a Pc space group . The active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .Aplicaciones Científicas De Investigación
- As a starting reagent, 4Cl2DNT contributes to the synthesis of tricyclic indole-2-carboxylic acids . These compounds have potential as NMDA receptor antagonists , which are relevant in neurological research and drug development .
- Researchers have explored 4Cl2DNT and related compounds due to their NLO properties . These crystals exhibit unique optical behavior and are lightweight, cost-effective, and easy to fabricate .
- Studying the kinetics of this reaction helps deepen our understanding of nitration processes and aids in better reaction control .
NMDA-Glycine Antagonists
Nonlinear Optical (NLO) Materials
Chemical Kinetics Studies
Crystal Growth Research
Mecanismo De Acción
Target of Action
4-Chloro-2,6-dinitrotoluene is a chemical compound that primarily targets the nitration process in chemical reactions . It is an important intermediate in the production of other compounds, such as tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists .
Mode of Action
The compound interacts with its targets through a process known as nitration. Nitration is a fundamental chemical reaction where a nitro group is added to a molecule. In the case of 4-Chloro-2,6-dinitrotoluene, it can be produced simultaneously with 2,4-dinitrotoluene through the nitration of o-nitrotoluene . The reaction rate increases with the mass fraction of H2SO4, but decreases when the H2SO4 mass fraction reaches a certain value .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dinitrotoluene involve the nitration of aromatic compounds. The compound plays a role in the nitration of o-nitrotoluene, which can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction in the process of toluene mononitration . The pathways for 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The compound’s molecular weight of 217567 suggests that it may have significant bioavailability
Result of Action
The result of the action of 4-Chloro-2,6-dinitrotoluene is the production of other compounds through nitration. For example, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists, which could have significant implications in neuroscience and pharmacology .
Action Environment
The action of 4-Chloro-2,6-dinitrotoluene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the observed reaction rate of the nitration process will increase with increasing H2SO4 mass fraction . When the h2so4 mass fraction increases to a certain value, the observed reaction rate decreases . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in its environment.
Safety and Hazards
Direcciones Futuras
The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2,6-dinitrotoluene was developed by a slow evaporation method . This method is considered to be the most suitable for growing organic single crystals . The research on this compound could lead to the development of new materials with high molecular hyperpolarizability .
Propiedades
IUPAC Name |
5-chloro-2-methyl-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIENQOWOJEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

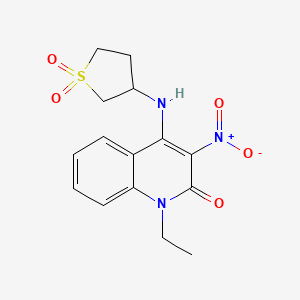
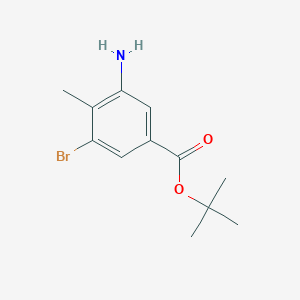
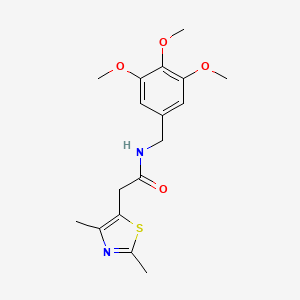
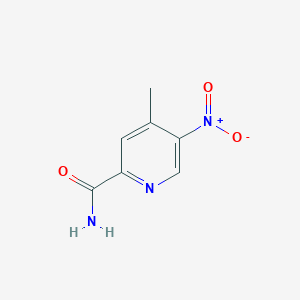
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
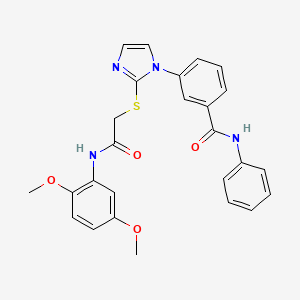
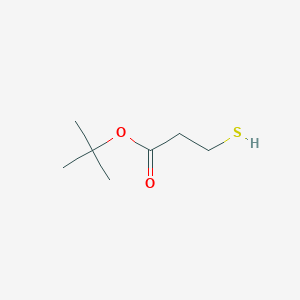
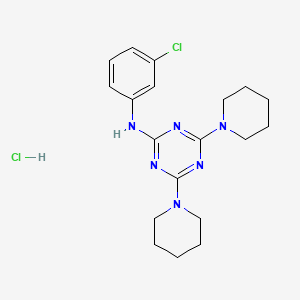
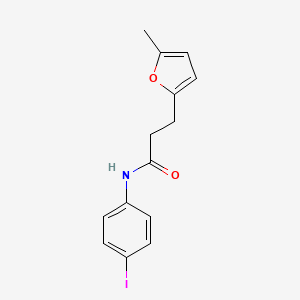
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
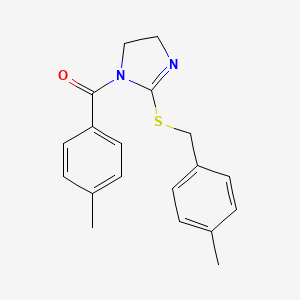

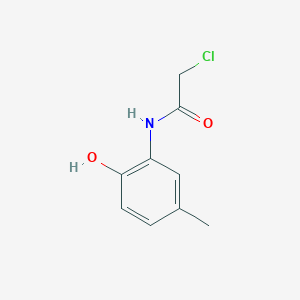
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)